
Fluxofenim
Übersicht
Beschreibung
Fluxofenim is an organochlorine compound . It is primarily used for research and development purposes and is not advised for medicinal, household, or other uses .
Synthesis Analysis
Fluxofenim has been studied in the context of its use as a safener in grain sorghum. A transcriptome analysis was performed to examine global gene expression in etiolated shoot tissues of hybrid grain sorghum following treatment with fluxofenim. Most upregulated transcripts encoded detoxification enzymes, including P450s, GSTs, and UDP-dependent glucosyltransferases (UGTs) .Molecular Structure Analysis
Fluxofenim contains a total of 32 bonds, including 21 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 oxime (aromatic), and 2 ethers (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving Fluxofenim are not detailed in the search results, it’s worth noting that the application of Fluxofenim can induce the expression of genes which code for enzymes involved in herbicide detoxification .Physical And Chemical Properties Analysis
Fluxofenim has a molecular weight of 309.67 g/mol. It has 0 hydrogen bond donors and 7 hydrogen bond acceptors. It also has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Weed Control in Grain Sorghum
Fluxofenim has been used in grain sorghum to control weedy grasses . It’s particularly effective when used in conjunction with pyroxasulfone, a preemergence (PRE) herbicide . The combination of these two compounds has shown to provide greater weed control than S-metolachlor, another commonly used herbicide .
Protection from Pyroxasulfone
Fluxofenim has been found to protect sorghum from pyroxasulfone . Pyroxasulfone, while effective at controlling weeds, can cause crop injury . Fluxofenim, when applied to seeds, provides a high level of protection to emerging seedlings .
Sequential Pyroxasulfone Applications
Research has shown that sequential applications of pyroxasulfone, when combined with fluxofenim, do not increase crop injury but do increase control of certain resistant weeds . This suggests that fluxofenim can be used to enhance the effectiveness of pyroxasulfone applications .
Environmental Impact
The use of fluxofenim with pyroxasulfone has less potential impact on the environment compared to other herbicides . Pyroxasulfone has less potential to leach through the soil due to its relatively low water solubility and low log P value .
Increased Crop Yield
Sequential applications of pyroxasulfone with fluxofenim have resulted in higher crop yields . This is because these applications maintain weed control without causing as much crop injury as a single PRE application .
Future Research Potential
Despite the benefits of using fluxofenim with pyroxasulfone, research suggests that a more effective herbicide safener for pyroxasulfone in grain sorghum is required . This indicates that there is potential for future research and development in this area .
Wirkmechanismus
Target of Action
Fluxofenim is primarily used as a herbicide safener . Its main targets are the plants that it protects from the harmful effects of certain herbicides . Specifically, it is applied to wheat seeds to protect them from the VLCFA-inhibiting herbicides S-metolachlor, dimethenamid-P, and pyroxasulfone .
Mode of Action
The mode of action of fluxofenim involves enhancing the metabolism of the herbicide . It interacts with its targets by inducing genes and proteins involved in detoxification reactions, such as glutathione S-transferases (GSTs) and cytochrome P450s . This interaction results in an increased tolerance of the plant to the herbicide, thereby reducing crop injury .
Biochemical Pathways
Fluxofenim affects several biochemical pathways. It stimulates the plant detoxifying mechanism at the herbicide . This includes massive increases in the expression and activity of GSTs and cytochrome P450s . Interestingly, several upregulated transcripts are similar to genes involved in the biosynthesis and recycling/catabolism of dhurrin, an important chemical defense compound .
Pharmacokinetics
This suggests that it is absorbed by the plant and distributed throughout its tissues. The metabolism of fluxofenim likely involves its role in enhancing the metabolism of the herbicide .
Result of Action
The result of fluxofenim’s action is an increased tolerance of the plant to certain herbicides . It increases the biomass of varieties treated with S-metolachlor or dimethenamid-P herbicides and one variety treated with pyroxasulfone . Additionally, fluxofenim at 0.36 g ai kg −1 seed increased GST activity in certain wheat varieties by up to 58% .
Safety and Hazards
Fluxofenim can be harmful if swallowed or in contact with skin. It can cause skin irritation and can be fatal if inhaled. It is also very toxic to aquatic life . Personal protective equipment should be used when handling Fluxofenim, and it should not be inhaled or allowed to come into contact with skin or eyes .
Zukünftige Richtungen
Fluxofenim has been evaluated as a safener for protecting sorghum from single and sequential pyroxasulfone applications in the field. Despite increased crop tolerance and yield with sequential relative to single pyroxasulfone applications, these findings indicate a more effective herbicide safener for pyroxasulfone in grain sorghum is required .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(1,3-dioxolan-2-ylmethoxy)-2,2,2-trifluoroethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO3/c13-9-3-1-8(2-4-9)11(12(14,15)16)17-20-7-10-18-5-6-19-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSLKNUCVPZQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CON=C(C2=CC=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044998 | |
| Record name | Fluxofenim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluxofenim | |
CAS RN |
88485-37-4 | |
| Record name | Fluxofenim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88485-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluxofenim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088485374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-, O-(1,3-dioxolan-2-ylmethyl)oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluxofenim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-, O-(1,3-dioxolan-2-ylmethyl)oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUXOFENIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NUO7162K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does fluxofenim protect cereal crops from herbicide injury?
A1: Fluxofenim acts as a herbicide safener, primarily by inducing the expression of detoxification enzymes in plants, particularly glutathione S-transferases (GSTs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] These enzymes catalyze the conjugation of glutathione to herbicides, making them more water-soluble and easier for the plant to detoxify. This process helps protect the crop from the damaging effects of certain herbicides while allowing the herbicide to remain effective against weeds.
Q2: Which specific herbicides does fluxofenim offer protection against?
A2: Research shows that fluxofenim effectively protects cereal crops, such as sorghum and wheat, against injury caused by chloroacetamide herbicides, including S-metolachlor, dimethenamid-P, alachlor, and metolachlor. [, , , , , , , , ] It can also enhance the detoxification of other herbicides like pyroxasulfone, terbuthylazine, and butachlor. [, , ]
Q3: Does fluxofenim provide the same level of protection to all plant species?
A3: No, fluxofenim primarily protects monocot species, such as sorghum, wheat, and maize. [, , , , , , ] While it can induce GST expression in dicots like Arabidopsis, it doesn't confer the same level of herbicide tolerance. This selective protection may be due to differences in the localization and types of GSTs induced in monocots versus dicots. []
Q4: Besides GSTs, are other detoxification mechanisms involved in fluxofenim-mediated protection?
A4: Yes, transcriptome analysis in sorghum treated with fluxofenim revealed the upregulation of other detoxification-related genes besides GSTs. [] These include genes encoding cytochrome P450s and UDP-dependent glucosyltransferases (UGTs). [] This suggests that fluxofenim might activate multiple pathways involved in xenobiotic detoxification in plants.
Q5: How does fluxofenim impact glutathione levels in plants?
A5: Research suggests that fluxofenim doesn't significantly affect glutathione levels in plants. [] Instead, it enhances the activity and expression of GSTs, which utilize glutathione for herbicide detoxification.
Q6: What is the molecular formula and weight of fluxofenim?
A6: Fluxofenim has the molecular formula C11H8ClF3O3N and a molecular weight of 291.64 g/mol.
Q7: How is fluxofenim typically applied to crops?
A7: Fluxofenim is generally applied as a seed treatment. [, , , , , , , , ] This method allows for direct absorption by the seed, ensuring its presence during the vulnerable seedling stage.
Q8: Is there any research exploring how structural modifications to fluxofenim affect its activity?
A9: While detailed SAR studies on fluxofenim are limited in the provided research, the efficacy of other safeners with different structures has been compared to fluxofenim. [, , , , , , ] This information indirectly suggests that specific structural features are crucial for safener activity and selectivity. Further investigation focusing on fluxofenim's structure-activity relationship would be valuable.
Q9: Are there other safeners available that offer similar protection to fluxofenim?
A12: Yes, several other safeners protect cereal crops from herbicide injury. Research has explored alternative safeners like benoxacor, cloquintocet-mexyl, fenchlorazole-ethyl, fenclorim, naphthalic anhydride, and dichlormid, comparing their efficacy and impact on enzyme activity to that of fluxofenim. [, , , , , , , , , , , , , ] The choice of safener depends on the specific herbicide, crop species, and desired level of protection.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




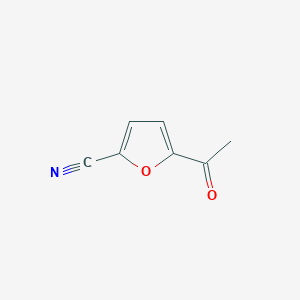
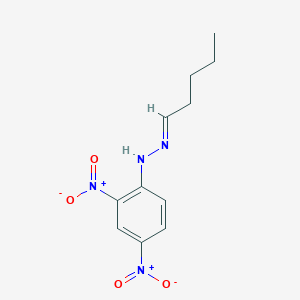


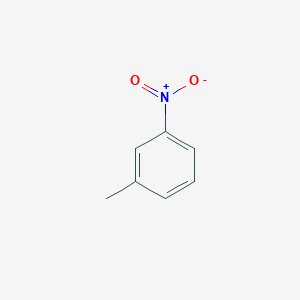


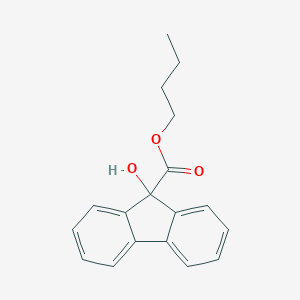
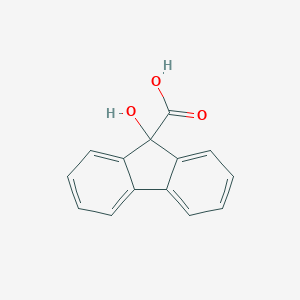
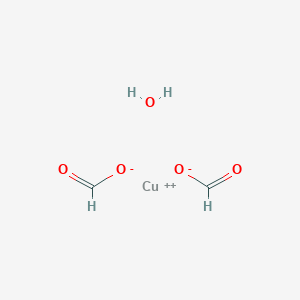

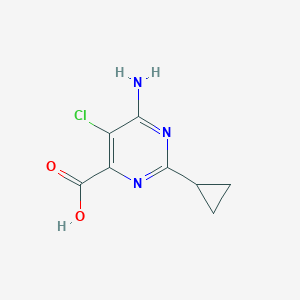
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)